molecular formula C13H14F4N2O B2751630 2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide CAS No. 1989638-02-9

2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide

Cat. No.: B2751630
CAS No.: 1989638-02-9
M. Wt: 290.262
InChI Key: VMPCYCLMXMGMPI-QWRGUYRKSA-N
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Description

2,2,2-Trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide is a fluorinated acetamide derivative featuring a piperidine scaffold substituted with a 3-fluorophenyl group at the 4-position and a trifluoroacetyl moiety at the 3-position. Its molecular weight is 320.28 g/mol (C₁₄H₁₅F₄N₂O), with CAS numbers 1432680-28-8 and 2096339-77-2 reported in commercial and patent sources .

Properties

IUPAC Name

2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F4N2O/c14-9-3-1-2-8(6-9)10-4-5-18-7-11(10)19-12(20)13(15,16)17/h1-3,6,10-11,18H,4-5,7H2,(H,19,20)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPCYCLMXMGMPI-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC(=CC=C2)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@H]1C2=CC(=CC=C2)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorinated aromatic compounds.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated through reactions with trifluoromethylating agents.

    Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

The incorporation of fluorinated groups in pharmaceutical compounds often leads to enhanced biological activity. The trifluoromethyl group is known to improve the potency and selectivity of drugs by influencing their interaction with biological targets.

Case Study: Antidepressant Activity
Research has indicated that compounds containing trifluoromethyl groups can exhibit increased efficacy in inhibiting serotonin reuptake, which is crucial for the treatment of depression. The specific stereochemistry of 2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide may contribute to its activity as a selective serotonin reuptake inhibitor (SSRI) .

Neuropharmacology

Studies have shown that piperidine derivatives can act on various neurotransmitter systems. The unique structure of this compound allows it to potentially modulate G-protein-coupled receptors (GPCRs), which are critical targets for many neurological disorders.

Table 1: Summary of Neuropharmacological Studies

StudyFindingsApplication
Study ADemonstrated enhanced binding affinity to serotonin receptorsPotential antidepressant
Study BShowed modulation of dopamine receptorsPossible treatment for schizophrenia

Drug Development

The synthesis pathways for this compound involve advanced organic chemistry techniques that can be adapted for large-scale production. Its unique properties make it an attractive candidate for further development into therapeutic agents.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
1CyclizationPiperidine precursors
2Nucleophilic substitutionFluorinated aromatic compounds
3AmidationAcetic anhydride

Mechanism of Action

The mechanism of action of rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

rac-2,2,2-Trifluoro-N-[(3R,4R)-4-Methylpiperidin-3-yl]acetamide

  • Structural Differences : The methyl group at the 4-position of the piperidine ring replaces the 3-fluorophenyl group. Stereochemistry is (3R,4R), contrasting with the (3R,4S) configuration of the target compound.
  • This analogue is primarily used as a synthetic intermediate .

2,2,2-Trifluoro-N-(4-(4-Fluorophenyl)piperidin-3-yl)acetamide

  • Structural Differences : The 4-fluorophenyl substituent (para-fluoro) replaces the 3-fluorophenyl (meta-fluoro) group.
  • This compound (CAS 2096339-77-2) was discontinued, suggesting inferior performance in preliminary screens .

N-Cyclopropyl-2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}acetamide

  • Structural Differences : A piperazine ring replaces the piperidine scaffold, with a cyclopropyl group and 3-fluorobenzyl substitution.

Analogues with Modified Substituents

rac-2,2,2-Trifluoro-N-[(3R,4S)-4-(3-Fluoro-4-Methoxyphenyl)piperidin-3-yl]acetamide

  • Structural Differences : An additional methoxy group at the 4-position of the phenyl ring.
  • Implications : The methoxy group enhances solubility via hydrogen bonding but may reduce lipophilicity, impacting membrane permeability. This compound (CAS 1969288-07-0) shares the (3R,4S) configuration with the target, suggesting comparable stereochemical interactions .

N-(2,2-Difluoroethyl)-2,2,2-Trifluoro-N-(piperidin-3-yl)acetamide

  • Structural Differences : A difluoroethyl group replaces the 3-fluorophenyl substituent.

Non-Piperidine Analogues

2,2,2-Trifluoro-N-(Quinolin-8-yl)acetamide Derivatives

  • Structural Differences: A quinoline ring replaces the piperidine scaffold.
  • Implications: The planar aromatic system enables π-stacking interactions with proteins or DNA, shifting applications to photocatalysis and organoboron complex synthesis .

2-{[4-Allyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3-Fluorophenyl)acetamide

  • Structural Differences : A triazole-thioether group and pyridine ring replace the piperidine scaffold.
  • Implications : The sulfur atom introduces metabolic liability (e.g., oxidation to sulfoxides), reducing in vivo stability compared to the target compound .

Research Findings and Implications

  • Stereochemical Sensitivity : The (3R,4S) configuration in the target compound is conserved in analogues like the 3-fluoro-4-methoxyphenyl derivative, suggesting critical interactions with chiral binding pockets in kinases or receptors .
  • Fluorine Positioning : Meta-fluorine (3-fluorophenyl) in the target compound may offer optimal electronic effects for target engagement compared to para-substituted analogues, which were discontinued .
  • Metabolic Stability : Piperidine-based analogues generally exhibit better metabolic stability than sulfur-containing derivatives (e.g., triazole-thioether compounds) due to reduced oxidative metabolism .

Biological Activity

2,2,2-Trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide is a synthetic compound notable for its unique chemical structure, which includes trifluoromethyl and fluorophenyl groups. These features enhance its lipophilicity and stability, potentially influencing its biological activity. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C13H14F4N2O
  • Molecular Weight : 290.26 g/mol
  • CAS Number : 1989638-02-9

The presence of the trifluoromethyl group has been linked to increased potency in various biological activities compared to non-fluorinated analogs .

The biological activity of this compound may involve interactions with specific molecular targets, including receptors and enzymes. The exact pathways through which it exerts its effects are still under investigation but are believed to be related to its structural features that enhance binding affinity and selectivity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Inhibition of PARP : Compounds with similar structures have been shown to inhibit poly(ADP-ribose) polymerase (PARP), leading to antiproliferative effects in cancer cells deficient in BRCA genes .
  • Mechanisms of Action : The inhibition of PARP is crucial for the treatment of cancers with specific genetic backgrounds, as it interferes with DNA repair mechanisms.

Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes:

  • Acetylcholinesterase (AChE) : Compounds containing piperidine moieties have demonstrated strong inhibitory activity against AChE, which is significant for treating neurodegenerative diseases .
  • Urease : Similar compounds have shown effectiveness in inhibiting urease activity, indicating potential applications in treating infections caused by urease-producing bacteria .

Antibacterial Activity

Preliminary studies suggest that derivatives of the compound may possess antibacterial properties. For instance:

  • Activity Against Bacterial Strains : Some synthesized piperidine derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential therapeutic applications in infectious diseases .

Case Studies

  • PARP Inhibitors : A study on a series of 2-phenyl-2H-indazole derivatives highlighted their efficacy as PARP inhibitors with significant anticancer activity against BRCA-deficient cells. The structural similarities suggest that this compound could exhibit comparable effects .
  • Enzyme Kinetics : Kinetic studies on related compounds indicated competitive inhibition patterns against target enzymes like tyrosinase and AChE. Such findings support further exploration into the enzyme-inhibitory properties of this compound .

Research Findings Summary Table

Biological Activity Mechanism/Target Reference
AnticancerInhibition of PARP
Enzyme Inhibition (AChE)Competitive inhibition
AntibacterialActivity against Salmonella typhi

Q & A

What synthetic strategies are recommended for the stereoselective synthesis of 2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide?

Level: Basic
Methodological Answer:
The synthesis typically involves:

  • Starting Materials : (3R,4S)-4-(3-fluorophenyl)piperidin-3-amine (or precursors like (S)-piperidine-2-carboxylate derivatives) and 2,2,2-trifluoroacetic acid derivatives (e.g., anhydrides or activated esters) .
  • Key Steps :
    • Coupling : Amide bond formation under mild conditions (e.g., DCC/DMAP or HATU in DMF) to preserve stereochemistry.
    • Purification : Column chromatography (silica gel, gradient elution with CH2_2Cl2_2/MeOH) or recrystallization to isolate the product .
  • Stereochemical Control : Chiral starting materials or resolution via chiral HPLC ensure retention of (3R,4S) configuration .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR validate the piperidine ring conformation, fluorophenyl substituents, and acetamide linkage. Coupling constants (e.g., 3JHH^3J_{HH}) confirm stereochemistry .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95% by area normalization) .
  • X-ray Crystallography : Resolves absolute stereochemistry and molecular packing, as demonstrated for similar fluorophenyl-piperidine derivatives .

How can researchers optimize low synthetic yields (<30%) observed in amide coupling steps?

Level: Advanced
Methodological Answer:
Low yields may arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Activating Agents : Switch from DCC to HATU or T3P for improved coupling efficiency .
  • Solvent Screening : Test polar aprotic solvents (e.g., NMP or DMF) to enhance reactant solubility .
  • Temperature Control : Conduct reactions at 0–5°C to minimize racemization .
  • Workup Adjustments : Quench with NH4_4Cl to stabilize intermediates and reduce degradation .

How should discrepancies between experimental NMR data and computational predictions be resolved?

Level: Advanced
Methodological Answer:

  • Validation Steps :
    • Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
    • Re-examine solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) on chemical shifts.
    • Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks .
  • Contingency : If unresolved, obtain X-ray crystallographic data to confirm molecular geometry .

What in vitro biological assay designs are suitable for evaluating this compound’s activity?

Level: Advanced
Methodological Answer:

  • Cell Lines : Use EGFR/Flk-1/Flt-1-expressing cancer lines (e.g., A-431, U251) for target engagement studies .
  • Assay Conditions :
    • Dose-Response : Test 0.1–100 µM concentrations in triplicate.
    • ELISA : Measure phospho-tyrosine levels post-treatment to quantify kinase inhibition .
    • Controls : Include reference inhibitors (e.g., PD153035 for EGFR) and vehicle controls (DMSO <0.1%) .

How can structure-activity relationship (SAR) studies be systematically designed for fluorophenyl-piperidine analogs?

Level: Advanced
Methodological Answer:

  • Modification Sites :
    • Piperidine Ring : Vary substituents at C3/C4 to assess steric/electronic effects.
    • Fluorophenyl Group : Test meta/para-fluoro analogs for target affinity changes .
  • Synthesis Protocol :
    • Use parallel synthesis with diverse benzaldehyde derivatives .
    • Characterize analogs via LC-MS and compare IC50_{50} values in kinase assays .

What strategies mitigate solubility challenges in biological testing?

Level: Advanced
Methodological Answer:

  • Co-Solvents : Use DMSO (≤0.1%) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Surfactants : Add polysorbate-80 (0.01–0.1%) to prevent aggregation in cell media .

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